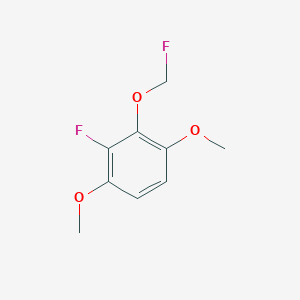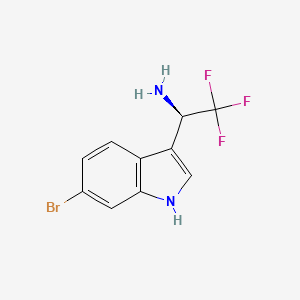
2-Bromo-3-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups. This compound is typically a yellow to orange solid and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-methyl aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Bromo-3-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-3-carboxy-4-nitroaniline.
Scientific Research Applications
2-Bromo-3-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-4-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution. The bromine atom can participate in various substitution reactions, while the methyl group can undergo oxidation. These reactions can lead to the formation of various products with different biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but lacks the methyl group.
3-Bromo-4-nitroaniline: Similar structure but the bromine and nitro groups are at different positions.
2-Chloro-3-methyl-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-methyl-4-nitroaniline is unique due to the presence of the bromine, methyl, and nitro groups in specific positions on the benzene ring. This unique arrangement allows it to undergo specific chemical reactions and exhibit distinct biological activities compared to its similar compounds .
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3 |
InChI Key |
AMZHDCFGOCLCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)


